4-(6-Ethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(6-Ethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 6-ethylpyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with ethyl acetoacetate and guanidine to form 6-ethylpyrimidine.
Substitution Reaction: Introducing the morpholine ring through a nucleophilic substitution reaction.
Carbonylation: Adding the piperidine-1-carbonyl group via a carbonylation reaction using piperidine and a suitable carbonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The morpholine and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the ethyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted morpholine or piperidine derivatives.
Scientific Research Applications
4-(6-Ethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(6-Ethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
- 4-(6-Propylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
Uniqueness
4-(6-Ethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of the ethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to its methyl or propyl analogs. This uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C16H24N4O2 |
---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
[4-(6-ethylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O2/c1-2-13-10-15(18-12-17-13)20-8-9-22-14(11-20)16(21)19-6-4-3-5-7-19/h10,12,14H,2-9,11H2,1H3 |
InChI Key |
UOTIWYNTFLJDFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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